molecular formula C2H4Br2 B1583053 1,1-Dibromoethane CAS No. 557-91-5

1,1-Dibromoethane

Cat. No.: B1583053
CAS No.: 557-91-5
M. Wt: 187.86 g/mol
InChI Key: APQIUTYORBAGEZ-UHFFFAOYSA-N
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Safety and Hazards

1,1-Dibromoethane is considered a mildly toxic compound, especially with bromines attached as substituents . If absorbed through inhalation, it could potentially cause neuronal effects, tissue damage, and bromism . It is classified as a Category 2 carcinogen .

Mechanism of Action

Target of Action

1,1-Dibromoethane, an organobromine compound, primarily targets the respiratory tract, gastrointestinal tract, liver, and kidney . It is considered a mild toxic compound, especially with bromines attached as substituents .

Mode of Action

This compound interacts with its targets through its strong oxidizing agents. If absorbed through inhalation, it could potentially cause neuronal effects, tissue damage, and bromism . It is also used to activate Grignard reagents, leading to the formation of magnesium halides .

Biochemical Pathways

This compound affects various biochemical pathways. It binds to proteins, RNA, and DNA of all major tissues of rats . This binding could potentially disrupt normal cellular functions and lead to tissue damage .

Pharmacokinetics

This compound has a molecular weight of 187.862 g/mol . It is soluble in ether, ethanol, acetone, and benzene, and slightly soluble in chloroform . Its solubility in water is 3.4 g/L at 25 °C . These properties affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include potential neuronal effects, tissue damage, and bromism if absorbed through inhalation . It can also cause blisters on the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It can enter the air and water from manufacturing use and leaks at waste sites. It will quickly evaporate into the air from surface water (ponds or lakes) and soil . Some this compound will stay attached to the soil and some will be able to move through the soil into groundwater .

Biochemical Analysis

Biochemical Properties

1,1-Dibromoethane plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce neuronal effects, tissue damage, and bromism when absorbed through inhalation . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn can activate stress response pathways and alter the expression of genes involved in detoxification and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, causing structural changes and functional disruptions . The compound can also inhibit or activate enzymes by interacting with their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard conditions but can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild toxic effects, while at high doses, it can lead to severe toxicity and adverse effects such as liver and kidney damage . Threshold effects have been observed, where certain doses result in significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules . These interactions can affect metabolic flux and alter the levels of various metabolites . The compound can also influence the activity of enzymes and cofactors involved in metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and solubility . These factors determine its distribution within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects .

Chemical Reactions Analysis

1,1-Dibromoethane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide for elimination reactions and various nucleophiles for substitution reactions. Major products formed include ethylene, acetylene, and various substituted ethane derivatives .

Comparison with Similar Compounds

1,1-Dibromoethane is similar to other dibromoethanes, such as 1,2-dibromoethane and dibromomethane. its unique position isomerism gives it distinct properties and reactivity:

    1,2-Dibromoethane:

These compounds share similar uses but differ in their chemical structure and specific applications.

Properties

IUPAC Name

1,1-dibromoethane
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InChI

InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APQIUTYORBAGEZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Br)Br
Source PubChem
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Molecular Formula

C2H4Br2
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DSSTOX Substance ID

DTXSID3060324
Record name Ethylidene bromide
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Molecular Weight

187.86 g/mol
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Physical Description

Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline]
Record name 1,1-Dibromoethane
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Boiling Point

108.0 °C
Record name 1,1-DIBROMOETHANE
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Solubility

Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether.
Record name 1,1-DIBROMOETHANE
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Density

2.0555 g/cu cm at 20 °C
Record name 1,1-DIBROMOETHANE
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Vapor Pressure

25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C
Record name 1,1-Dibromoethane
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Color/Form

Liquid

CAS No.

557-91-5, 25620-62-6
Record name 1,1-Dibromoethane
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Record name 1,1-DIBROMOETHANE
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Melting Point

-63 °C
Record name 1,1-DIBROMOETHANE
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Synthesis routes and methods I

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
Type
reactant
Reaction Step Five
Quantity
0.79 mmol
Type
reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromoethane
Reactant of Route 2
1,1-Dibromoethane
Reactant of Route 3
1,1-Dibromoethane
Reactant of Route 4
1,1-Dibromoethane
Reactant of Route 5
1,1-Dibromoethane
Reactant of Route 6
1,1-Dibromoethane

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